An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-5-carbonitrile
An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Imidazo[1,2-a]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and its emerging role as a modulator of critical cellular signaling pathways.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] This bicyclic aromatic system, composed of a fused imidazole and pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in a wide range of biological interactions. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, hypnotic, anti-inflammatory, antiviral, and anticancer properties.[4][5][6][7] The introduction of a carbonitrile group at the 5-position of this scaffold can significantly influence its electronic properties and biological activity, making Imidazo[1,2-a]pyridine-5-carbonitrile a compound of particular interest for further investigation.
Chemical Identity and Physicochemical Properties
Imidazo[1,2-a]pyridine-5-carbonitrile is a small molecule with the chemical formula C₈H₅N₃. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number.
| Property | Value | Source(s) |
| CAS Number | 952511-72-7 | [8][9] |
| Molecular Formula | C₈H₅N₃ | [8][9] |
| Molecular Weight | 143.15 g/mol | [8][9] |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (predicted) | General knowledge |
Synthesis of Imidazo[1,2-a]pyridine-5-carbonitrile
The synthesis of Imidazo[1,2-a]pyridine-5-carbonitrile is typically achieved through a well-established cyclization reaction. The most common and direct approach involves the condensation of 2-amino-6-cyanopyridine with a suitable two-carbon electrophile, such as a haloacetaldehyde or its equivalent.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process, starting from the commercially available 2-amino-6-bromopyridine.
Caption: Proposed synthetic route to Imidazo[1,2-a]pyridine-5-carbonitrile.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-6-cyanopyridine
Rationale: This step involves a nucleophilic aromatic substitution reaction where the bromo group of 2-amino-6-bromopyridine is displaced by a cyanide group. Copper(I) cyanide is a common reagent for this transformation, often requiring high temperatures in a polar aprotic solvent like dimethylformamide (DMF).
Protocol:
-
To a solution of 2-amino-6-bromopyridine (1.0 eq) in anhydrous DMF, add copper(I) cyanide (1.2 eq).
-
Heat the reaction mixture to reflux (typically 140-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Neutralize the aqueous layer with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-6-cyanopyridine.
Step 2: Synthesis of Imidazo[1,2-a]pyridine-5-carbonitrile
Rationale: This is a classical Tschitschibabin reaction for the synthesis of the imidazo[1,2-a]pyridine ring system.[10] The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of 2-amino-6-cyanopyridine by bromoacetaldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.
Protocol:
-
Dissolve 2-amino-6-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add bromoacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Imidazo[1,2-a]pyridine-5-carbonitrile.
Analytical Characterization
| Analysis | Expected/Reported Data for Analogs | Source(s) |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the position of the cyano group. For the parent imidazo[1,2-a]pyridine, characteristic signals are observed for the imidazole and pyridine ring protons. | [11][12] |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The nitrile carbon (CN) is expected to appear around δ 115-120 ppm. | [11][12] |
| IR (Infrared Spectroscopy) | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present. | [3][13] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 143.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. | [10] |
Mechanism of Action and Biological Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5][14][15][16] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[17][18]
Inhibition of the PI3K/AKT/mTOR Pathway
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key kinases in the PI3K/AKT/mTOR pathway.[4][14] This inhibition leads to a cascade of downstream effects, ultimately resulting in the induction of cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Assessing Pathway Inhibition
To validate the inhibitory effect of Imidazo[1,2-a]pyridine-5-carbonitrile on the PI3K/AKT/mTOR pathway, a series of in vitro experiments are essential.
Caption: Experimental workflow for evaluating the biological activity of Imidazo[1,2-a]pyridine-5-carbonitrile.
Protocol: Western Blot Analysis for Pathway Inhibition
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Imidazo[1,2-a]pyridine-5-carbonitrile for a specified time (e.g., 24 or 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of AKT and mTOR.
Conclusion and Future Directions
Imidazo[1,2-a]pyridine-5-carbonitrile represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its potential to inhibit the PI3K/AKT/mTOR signaling pathway warrants further investigation. Future research should focus on a comprehensive evaluation of its in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile. Structure-activity relationship (SAR) studies around the 5-carbonitrile moiety could lead to the discovery of even more potent and selective inhibitors, paving the way for the development of next-generation targeted cancer therapies.
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